1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Overview
Description
1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is a heterocyclic structure that has been explored for various biological activities.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multiple steps. One common method includes the reaction of 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide with substituted aromatic aldehydes under reflux conditions in glacial acetic acid . The reaction mixture is then filtered, washed, and purified to obtain the desired product.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazolo[3,4-b]pyridine moieties. Common reagents include halogens and alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-1H-indol-3-yl methylene-4-(6-dimethylamino)methyl benzo[d]thiazol-2-yl semicarbazide: This compound also exhibits anticancer activity but has a different core structure.
6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: This precursor compound is used in the synthesis of the target compound and shares similar biological activities.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-9-7-13(16(23)20-18)14-10(2)21-22(15(14)19-9)8-11-3-5-12(17)6-4-11/h3-7H,8,18H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMQOZWAUIKRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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